

Application Note: PUMA BH3 Peptide Synthesis and Purification

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Compound of Interest

Compound Name: PUMA BH3

Cat. No.: B15582536

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Audience: Researchers, scientists, and drug development professionals.

Introduction: The p53-upregulated modulator of apoptosis (PUMA) is a potent pro-apoptotic protein belonging to the Bcl-2 homology 3 (BH3)-only subfamily of Bcl-2 proteins.[1][2] The **PUMA BH3** domain is the minimal region required for its apoptotic activity, enabling it to bind to anti-apoptotic Bcl-2 family members, which leads to the release of pro-apoptotic factors and subsequent cell death.[3][4] Synthetic **PUMA BH3** peptide is a valuable tool for studying the mechanisms of apoptosis, screening for novel cancer therapeutics, and investigating protein-protein interactions within the Bcl-2 family.

This document provides a detailed protocol for the chemical synthesis of the human **PUMA BH3** peptide using Fmoc-based solid-phase peptide synthesis (SPPS), followed by its purification using reversed-phase high-performance liquid chromatography (RP-HPLC) and characterization by mass spectrometry.

PUMA BH3 Peptide Sequence:

- Sequence (Three-Letter Code): H-Glu-Glu-Gln-Trp-Ala-Arg-Glu-Ile-Gly-Ala-Gln-Leu-Arg-Arg-Met-Ala-Asp-Asp-Leu-Asn-Ala-Gln-Tyr-Glu-Arg-OH[2][4]
- Sequence (One-Letter Code): EEQWAREIGAQLRRMADDLNAQYER[1][2][3]
- Molecular Formula: C₁₂₈H₂₀₂N₄₂O₄₃S₁[1][3][4]

- Molecular Weight: ~3049.3 g/mol [1][3][4]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of **PUMA BH3** peptide on a 0.1 mmol scale using standard Fmoc/tBu chemistry.

1.1 Materials and Reagents:

Reagent/Material	Purpose	Supplier Example
Rink Amide or Wang Resin	Solid support for peptide synthesis	Sigma-Aldrich, Bachem
Fmoc-protected Amino Acids	Building blocks for the peptide chain	ChemPep, Anaspec
N,N-Dimethylformamide (DMF)	Primary solvent for synthesis	Fisher Scientific
Dichloromethane (DCM)	Solvent for resin swelling and washes	Fisher Scientific
Piperidine	Fmoc deprotection agent	Sigma-Aldrich
HATU (Coupling Reagent)	Amino acid activation	Chem-Impex
N,N-Diisopropylethylamine (DIEA)	Base for coupling reaction	Sigma-Aldrich
Trifluoroacetic Acid (TFA)	Cleavage from resin	Sigma-Aldrich
Triisopropylsilane (TIS)	Scavenger for cleavage	Sigma-Aldrich
Diethyl Ether (cold)	Peptide precipitation	Fisher Scientific
Acetonitrile (ACN)	HPLC mobile phase	Fisher Scientific

1.2 Synthesis Workflow:

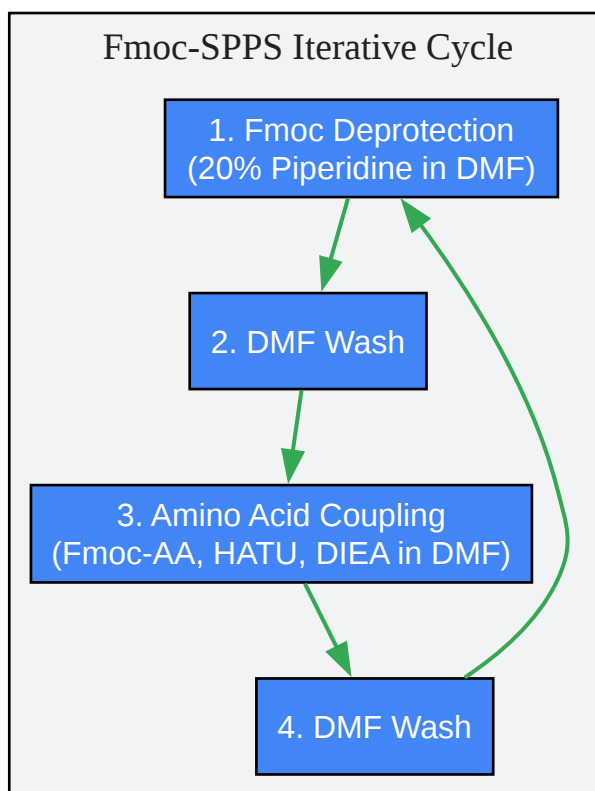


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Caption: Overall workflow for **PUMA BH3** peptide synthesis.

1.3 Detailed Steps:

- Resin Preparation:
 - Place 0.1 mmol of Wang resin in a fritted reaction vessel.
 - Swell the resin in DMF for 30-60 minutes.^[5] After swelling, drain the DMF.
- First Amino Acid Loading (Fmoc-Arg(Pbf)-OH):
 - Dissolve 5 equivalents of Fmoc-Arg(Pbf)-OH and 5 equivalents of an activating agent (like HOBt) in DMF.
 - Add the solution to the resin.
 - Agitate the mixture for 1-2 hours at room temperature.
 - Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents.
- SPPS Cycle (for each subsequent amino acid): This cycle of deprotection, washing, coupling, and washing is repeated for each amino acid in the sequence, moving from the C-terminus to the N-terminus.



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Caption: The repetitive cycle of Fmoc Solid-Phase Peptide Synthesis.

- Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin and agitate for 5-10 minutes.[6][7] Drain and repeat once.
- Washing: Wash the resin thoroughly with DMF (5-6 times) to remove piperidine.
- Amino Acid Coupling:
 - In a separate vial, pre-activate the next Fmoc-amino acid (3 eq.) with HATU (3 eq.) and DIEA (5 eq.) in DMF for 5-10 minutes.[8]
 - Add the activated amino acid solution to the resin.
 - Allow the coupling reaction to proceed for 1-2 hours.[8] Perform a Kaiser test to confirm reaction completion (a positive test indicates incomplete coupling).

- Washing: Wash the resin with DMF (3x) to prepare for the next cycle.
- Final Cleavage and Deprotection:
 - After the final amino acid (Glu) is coupled, wash the peptide-resin with DCM and dry it under vacuum.
 - Prepare a cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water.
 - Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional agitation.[\[8\]](#)
 - Filter the solution to separate the resin, collecting the filtrate which contains the peptide.
- Peptide Precipitation and Collection:
 - Precipitate the peptide by adding the TFA filtrate to a 50 mL tube of cold diethyl ether.
 - Centrifuge the mixture to pellet the crude peptide.
 - Wash the pellet with cold diethyl ether two more times.
 - Dry the final white pellet under vacuum. The resulting crude product can be stored at -20°C.

Protocol 2: Peptide Purification by RP-HPLC

The crude peptide contains the target sequence along with impurities such as truncated or deletion sequences.[\[9\]](#) Reversed-phase HPLC is the standard method for purification.[\[9\]](#)

2.1 Materials and Equipment:

- Preparative RP-HPLC system with a UV detector
- C18 column (preparative scale)
- Mobile Phase A: 0.1% TFA in HPLC-grade water[\[9\]](#)[\[10\]](#)
- Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (ACN)[\[9\]](#)[\[10\]](#)

- Lyophilizer (Freeze-dryer)

2.2 Purification Steps:

- Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small amount of ACN or DMSO can be added.
- Chromatography:
 - Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
 - Inject the dissolved crude peptide onto the column.
 - Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 65% B over 60 minutes). The exact gradient may require optimization.
 - Monitor the elution profile at 210-220 nm.[\[9\]](#)
- Fraction Collection: Collect fractions corresponding to the major peak, which should be the target **PUMA BH3** peptide.
- Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm purity (>95%).[\[1\]](#)
- Lyophilization: Pool the pure fractions and freeze-dry them to obtain a fluffy, white powder. This is the final, purified peptide.

Protocol 3: Peptide Characterization

3.1 Identity Confirmation by Mass Spectrometry:

- Technique: Use either Liquid Chromatography-Mass Spectrometry (LC-MS) or MALDI-TOF MS.
- Procedure: Dissolve a small amount of the purified peptide and analyze. For LC-MS, using formic acid as the mobile phase additive is preferred over TFA to avoid ion suppression.[\[10\]](#)
[\[11\]](#)

- Expected Result: The observed mass should match the theoretical mass of the **PUMA BH3** peptide (~3049.3 Da).

3.2 Purity Assessment by Analytical RP-HPLC:

- Technique: Use an analytical C18 column with a similar gradient as the preparative method.
- Procedure: Inject a small amount of the final lyophilized product.
- Expected Result: The chromatogram should show a single major peak, with the peak area representing >95% of the total integrated area.

Summary of Expected Results:

Parameter	Typical Result	Method of Analysis
Crude Yield	60-80% (by weight)	Gravimetric
Purity (Post-Synthesis)	50-70%	Analytical HPLC
Purity (Post-Purification)	>95%	Analytical HPLC
Final Yield (Purified)	15-30% (of theoretical)	Gravimetric
Identity (Molecular Weight)	Observed: 3049.3 ± 1 Da Theoretical: 3049.3 Da	Mass Spectrometry

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